![molecular formula C11H20N2O2 B144479 tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate CAS No. 134575-47-6](/img/structure/B144479.png)
tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate is a structurally complex molecule that has garnered interest due to its potential applications in the field of organic chemistry, particularly as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) . The molecule's unique bicyclic structure, which includes an azabicyclo[4.1.0]heptane core, makes it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which shares some structural features with the compound of interest, has been developed. This synthesis involves the opening of an aziridine ring and subsequent optical resolution of the racemic mixture using 10-camphorsulfonic acid (CSA), allowing for the production of multigram quantities of both enantiomers without the need for chromatography . Another study describes
Applications De Recherche Scientifique
Environmental and Industrial Applications
Synthetic phenolic antioxidants, similar in structure to tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate, are used in various industries to retard oxidative reactions and extend product shelf life. These compounds, including tert-butyl-based antioxidants, have been found in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Their occurrence in human samples (fat tissues, serum, urine, breast milk, and fingernails) has also been observed. Studies suggest some of these antioxidants may exhibit hepatic toxicity and endocrine-disrupting effects. Future research is directed towards developing synthetic phenolic antioxidants with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).
Decomposition of Organic Pollutants
Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrates the application of tert-butyl-based compounds in pollution control. This study underscores the effectiveness of radio frequency plasma reactors in breaking down MTBE, a gasoline additive, into less harmful substances. This approach offers an alternative method for mitigating environmental pollution caused by fuel additives (Hsieh et al., 2011).
Purification of Fuel Additives
The purification of fuel additives like methyl tert-butyl ether (MTBE) from methanol demonstrates another application of tert-butyl-based compounds. Pervaporation, a membrane process, has been highlighted as an efficient method for the selective separation of MTBE from methanol, showcasing the role of such compounds in improving fuel performance and reducing the emission of hazardous components (Pulyalina et al., 2020).
Bioseparation Processes
In bioseparation technology, tert-butyl-based compounds, including tert-butanol, are utilized in three-phase partitioning (TPP) systems for the separation and purification of bioactive molecules. This method is gaining attention for its efficiency, economy, and scalability in extracting valuable compounds from natural sources for use in food, cosmetics, and medicine (Yan et al., 2018).
Synthesis of N-Heterocycles
Tert-butanesulfinamide, a compound related to tert-butyl-based structures, is extensively used in the stereoselective synthesis of amines and N-heterocycles. Its application in synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives underlines its importance in pharmaceutical research and the development of therapeutic compounds (Philip et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVSYGIDMGKDQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

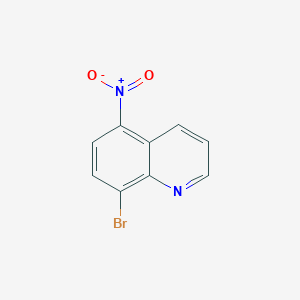
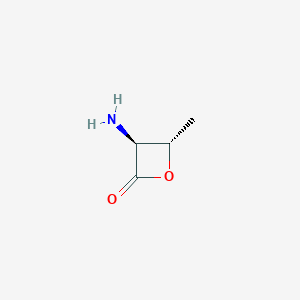
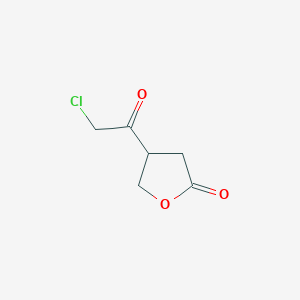

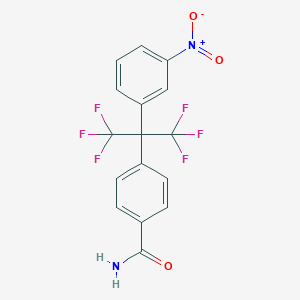
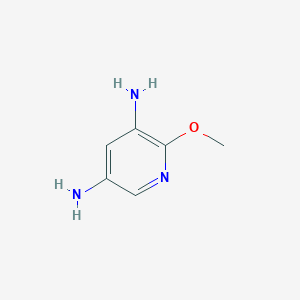
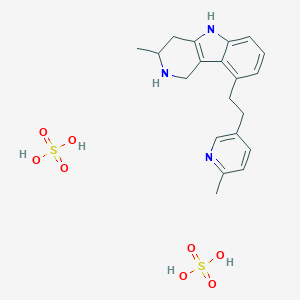

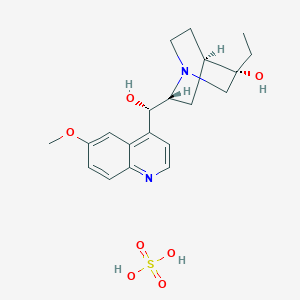
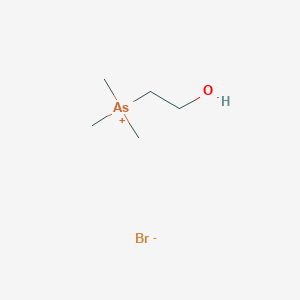
![4-Sulfocalix[8]arene](/img/structure/B144422.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)
